Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]-
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Overview
Description
Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom. The addition of the 1,4-diphenyl-1H-pyrazol-3-yl group introduces significant chemical diversity and potential biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where the pyrazole derivative reacts with a piperidine precursor under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]- involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. For instance, it could intercalate with DNA or inhibit specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine.
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, such as those targeting protein kinases.
Uniqueness
Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a diphenylpyrazole moiety makes it a versatile compound for various applications.
Properties
CAS No. |
63359-82-0 |
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Molecular Formula |
C22H25N3O |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-[2-(1,4-diphenylpyrazol-3-yl)oxyethyl]piperidine |
InChI |
InChI=1S/C22H25N3O/c1-4-10-19(11-5-1)21-18-25(20-12-6-2-7-13-20)23-22(21)26-17-16-24-14-8-3-9-15-24/h1-2,4-7,10-13,18H,3,8-9,14-17H2 |
InChI Key |
KAICFNMVYGQKPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=NN(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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